molecular formula C14H20O3 B8534659 Butyl 3,7-dimethyl-8-oxoocta-2,4,6-trienoate CAS No. 74479-76-8

Butyl 3,7-dimethyl-8-oxoocta-2,4,6-trienoate

Cat. No. B8534659
CAS RN: 74479-76-8
M. Wt: 236.31 g/mol
InChI Key: GMJOLTPUEOWPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 3,7-dimethyl-8-oxoocta-2,4,6-trienoate is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butyl 3,7-dimethyl-8-oxoocta-2,4,6-trienoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 3,7-dimethyl-8-oxoocta-2,4,6-trienoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

74479-76-8

Product Name

Butyl 3,7-dimethyl-8-oxoocta-2,4,6-trienoate

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

butyl 3,7-dimethyl-8-oxoocta-2,4,6-trienoate

InChI

InChI=1S/C14H20O3/c1-4-5-9-17-14(16)10-12(2)7-6-8-13(3)11-15/h6-8,10-11H,4-5,9H2,1-3H3

InChI Key

GMJOLTPUEOWPCT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C(C)C=CC=C(C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

212.6 G. of 2-formyl-but-2-ene-4-triphenyl-phosphonium chloride and 95 g. of 3-formyl-crotonic acid butyl ester are introduced into 1100 ml. of butanol and treated at 5° C. with a solution of 57 g. of triethylamine in 60 ml. of butanol. The reaction mixture is subsequently stirred for 6 hours at 25° C., then cooled and introduced into water and thoroughly extracted with hexane. The hexane phase is washed first repeatedly with methanol/water (6:4 parts by volume), then with water, dried over sodium sulphate and filtered. The filtrate is isomerized for 12 hours by shaking with iodine. The iodine is removed by the addition of sodium thiosulphate. The filtrate is washed again with water, dried and evaporated under reduced pressure. The remaining 7-formyl-3-methyl-octa-2,4,6-trien-1-oic acid butyl ester boils, after rectification, at 102°-105° C./0.09 mm Hg.
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2-formyl-but-2-ene 4-triphenyl-phosphonium chloride
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